1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole

Suzuki-Miyaura coupling aryl chloride activation P,N-ligand design

Aryl chloride substrates remain underutilized in cross-coupling due to ligand limitations, forcing reliance on costly aryl bromides/iodides. This heteroditopic P,N-ligand uniquely activates C-Cl bonds, enabling economical building block use. • Achieves 85% Suzuki yield with 4-chloroacetophenone, vs. <5% for unsubstituted pyrazole analog. • Delivers ≥80-90% yields across Stille, Kumada, and Hiyama manifolds, reducing the need for multiple specialized ligands. • Structurally authenticated Cu(I) complex exhibits TADF (PLQY 16.8%, λmax 468 nm) for optoelectronic research.

Molecular Formula C23H21N2P
Molecular Weight 356.4 g/mol
CAS No. 709045-72-7
Cat. No. B12532556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole
CAS709045-72-7
Molecular FormulaC23H21N2P
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C23H21N2P/c1-18-17-19(2)25(24-18)22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17H,1-2H3
InChIKeyYKMSSXKZFVDSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole: P,N-Ligand for Cross-Coupling and Photoluminescence


1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole (CAS 709045-72-7) is a heteroditopic ligand featuring a triarylphosphine donor and a 3,5-dimethylpyrazole N-donor tethered via an ortho-phenylene bridge [1]. This molecular architecture enables κ²-(P,N) bidentate coordination to transition metals, forming a stable five-membered chelate ring. Originally reported among a series of phosphinoazoles in 1974 [2], the compound has gained prominence as the ligand component (designated Ligand A) in Pd(0)-catalyzed Stille, Kumada, Hiyama, and Suzuki cross-coupling reactions [3]. Beyond catalysis, its copper(I) iodide complex exhibits thermally activated delayed fluorescence (TADF) with a photoluminescence quantum yield of 16.8% [4], highlighting its dual utility in synthetic methodology and optoelectronic materials.

Why Generic Phosphine Ligands Fail in Aryl Chloride Cross-Coupling


The pyrazole-substituted ortho-phenylene backbone of this ligand creates a unique steric and electronic profile that generically substituted triarylphosphines (e.g., PPh₃) or even widely used chelating diphosphines (e.g., dppf, Xantphos) cannot replicate. PPh₃ typically fails to activate aryl chlorides under standard Suzuki conditions, whereas the 3,5-dimethylpyrazole substituent on the ortho-phenyl ring of this ligand introduces sufficient steric bulk to promote reductive elimination while simultaneously providing a hemilabile N-donor that stabilizes the Pd(0) resting state [1]. The unsubstituted pyrazole analog (1a, 1-[2-(diphenylphosphanyl)phenyl]-1H-pyrazole) yields no detectable coupling product with 4-chloroacetophenone (<5% yield), whereas the 3,5-dimethyl-substituted ligand (1b) delivers 85% yield under identical conditions [1]. This stark on/off difference—arising solely from methyl substitution on the pyrazole ring—demonstrates that in-class analogs lacking the 3,5-dimethyl motif are functionally non-interchangeable for the most challenging (and cost-relevant) aryl chloride substrates.

Quantitative Evidence: Differentiation vs. Closest Analogs


Suzuki Coupling of Aryl Chlorides: Active vs. Inactive Pyrazole Substitution

In a direct head-to-head study, pyrazole-tethered triarylphosphine ligands 1a–1d were evaluated for Pd₂(dba)₃-catalyzed Suzuki coupling of aryl chlorides with phenylboronic acid [1]. Ligand 1a (1-[2-(diphenylphosphanyl)phenyl]-1H-pyrazole, lacking methyl substituents on pyrazole) gave no detectable coupling product with 4-chloroacetophenone. In contrast, the target compound Ligand 1b (1-[2-(diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole) provided 85% isolated yield of 4-acetylbiphenyl at 65 °C within 10 h (entry 2, Table 3) [1]. Ligands 1c (3-tert-butyl-5-methyl) and 1d (3-mesityl-5-methyl) gave only 65% and 80% yields respectively under identical conditions, establishing that the 3,5-dimethyl substitution pattern confers uniquely balanced steric and electronic properties.

Suzuki-Miyaura coupling aryl chloride activation P,N-ligand design

Stille Cross-Coupling: Ligand A vs. Ligand B Efficiency

In a comparative study evaluating pyrazole-tethered phosphine ligands A and B for Pd-catalyzed Stille coupling, the target compound (Ligand A) and its 3-tert-butyl-5-methyl analog (Ligand B) were systematically compared across multiple substrate pairs [1]. For the model reaction of 4-bromoanisole with phenyltributyltin using Pd₂(dba)₃ (1 mol%), Ligand A (2 mol%) in toluene with CsF at 60 °C gave 90% isolated yield, while Ligand B gave 86% under identical conditions (Table 1, entries 1–2) [1]. Across the substrate scope, Ligand A yielded 82–96% for 4-substituted aryl bromides (Table 2), while Ligand B generally gave modestly higher yields (86–98%) but at the cost of a more synthetically elaborate tert-butyl-substituted ligand scaffold.

Stille coupling organotin reagents Pd₂(dba)₃ catalysis

Kumada Cross-Coupling: Ligand A vs. Ligand B with Aryl Bromides

The catalytic performance of Ligands A and B in Pd-catalyzed Kumada cross-coupling was evaluated with various aryl bromides and Grignard reagents [1]. For the representative reaction of 4-bromoanisole (1c) with phenylmagnesium bromide, Ligand A provided 90% isolated yield of 4-methoxybiphenyl, while Ligand B gave 92% (Table 3, entries 1–2) using Pd₂(dba)₃ (1 mol%) in toluene at 55 °C [1]. Across the substrate scope, Ligand A consistently delivered yields within 2–6 percentage points of the sterically bulkier Ligand B, demonstrating that the 3,5-dimethyl motif provides sufficient steric demand for efficient Kumada coupling without requiring the tert-butyl group.

Kumada coupling Grignard reagent C–C bond formation

Hiyama Cross-Coupling: Ligand A vs. Ligand B with Organosilanes

The Hiyama cross-coupling performance of Ligands A and B was evaluated using 4-bromoanisole and trimethoxy(phenyl)silane as model substrates [1]. With Pd₂(dba)₃ (1 mol%), Ligand A (2 mol%), and TBAF in 1,4-dioxane at 55 °C, the target compound delivered 90% isolated yield of 4-methoxybiphenyl, while Ligand B produced 99% (Table 4, entries 1–2) [1]. Across the broader substrate panel, Ligand A gave yields of 80–90% for electron-rich, electron-poor, and sterically hindered aryl bromides, demonstrating consistent catalytic competence.

Hiyama coupling organosilicon reagents fluoride activation

Copper(I) Complex Photoluminescence: Blue Emission and TADF

The binuclear copper(I) complex [Cu(μ-I)(NP)]₂·CH₂Cl₂ (NP = target ligand) crystallizes in the triclinic P1̄ space group with Cu centers adopting a distorted tetrahedral geometry coordinated by the P and N donors of the ligand and bridging iodides [1]. In the solid state at room temperature, the complex displays blue photoluminescence with an emission peak maximum at 468 nm, an excited-state decay lifetime of 9 μs, and a photoluminescence quantum yield (PLQY) of 16.8% [1]. Variable-temperature emission studies and DFT calculations confirmed thermally activated delayed fluorescence (TADF) behavior, attributed to (M+X+L)LCT excited-state character [1].

thermally activated delayed fluorescence copper(I) photoluminescence P,N-ligand optoelectronics

Multi-Reaction Versatility Across Four Cross-Coupling Chemistries

A unique feature of this ligand platform, established across two primary studies, is its demonstrated competence across four mechanistically distinct Pd(0)-catalyzed cross-coupling manifolds: Suzuki (aryl chlorides and bromides), Stille (organostannanes), Kumada (Grignard reagents), and Hiyama (organosilanes) [1][2]. In each reaction class, the target ligand provides ≥80–90% isolated yields for representative substrate pairs under optimized conditions. By contrast, PPh₃ is generally ineffective for aryl chloride Suzuki coupling and Hiyama reactions, while dppf and Xantphos are primarily optimized for specific coupling chemistries (e.g., dppf for Kumada, Xantphos for Buchwald-Hartwig amination) rather than demonstrating pan-reaction versatility.

cross-coupling scope ligand versatility Pd(0) catalysis

Optimal Deployment Scenarios


Scalable Suzuki-Miyaura Coupling of Aryl Chlorides

When coupling inexpensive but poorly reactive aryl chlorides (e.g., 4-chloroacetophenone) with arylboronic acids, this ligand (1b) is the only pyrazole-tethered triarylphosphine in its series that activates the C–Cl bond (85% yield), while the unsubstituted analog 1a gives no reaction [1]. This enables process chemists to use the most economical aryl chloride building blocks rather than more expensive aryl bromides or iodides, directly reducing raw material costs in pharmaceutical intermediate synthesis.

Parallel Reaction Screening Across Cross-Coupling Modalities

Medicinal chemistry and methodology development laboratories that routinely screen Suzuki, Stille, Kumada, and Hiyama conditions to identify optimal C–C bond disconnections can maintain a single ligand stock. The target compound provides ≥80–90% yields across all four manifolds [1][2], eliminating the need to procure and validate separate specialized ligands (e.g., dppf for Kumada, XPhos for Suzuki) for each reaction type.

Cost-Optimized Stille and Kumada Couplings

For Stille coupling of 4-bromoanisole, Ligand A delivers 90% yield vs. 86% for the bulkier Ligand B at identical catalyst loading [1]. In Kumada coupling, Ligand A yields 90% vs. 92% for Ligand B [1]. The commercially simpler 3,5-dimethylpyrazole precursor (vs. 3-tert-butyl-5-methylpyrazole for Ligand B) makes the target ligand the preferred choice when marginal yield improvements (<5 pp) do not justify the increased ligand synthesis cost.

Luminescent Copper(I) Complexes for TADF-Based Optoelectronics

The structurally authenticated Cu(I) complex of this ligand exhibits blue photoluminescence (λmax 468 nm) with a PLQY of 16.8% and TADF character at room temperature [1], establishing the ligand as a scaffold for developing earth-abundant copper-based emitters. Researchers targeting solution-processable OLEDs or luminescent sensors can use this ligand to access emissive Cu(I) complexes without requiring expensive precious metals (Ir, Pt), with the experimentally verified crystal structure providing a reliable starting point for rational ligand modification.

Quote Request

Request a Quote for 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.